Dequalinum Chloride
Description
Historical Trajectory of Dequalinium (B1207927) Chloride in Scholarly Investigations
The scientific journey of dequalinium chloride began in the mid-20th century. It was first described in 1956 as a novel agent belonging to the bisquaternary ammonium (B1175870) chemical class. wikipedia.org Early academic investigations, spanning from the 1950s through the 1970s, were predominantly focused on characterizing its broad-spectrum antimicrobial capabilities. researchgate.netnih.gov These initial studies established its efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. nih.govnih.gov The mechanism of action was primarily attributed to its nature as a surface-active agent that could disrupt microbial cytoplasmic membranes. nih.govgorm.com.tr
A pivotal moment in the research trajectory of dequalinium chloride occurred in 1983, when a study revealed its significant anticarcinoma activity. nih.govpnas.org This research demonstrated that dequalinium, as a lipophilic cation, selectively accumulates in the mitochondria of carcinoma cells. nih.govpnas.org This discovery marked a significant turning point, launching a new field of investigation into its potential as an anticancer agent and fundamentally altering its perception from a simple topical antiseptic to a compound with targeted cellular activity. nih.govresearchgate.net This shift opened the door to exploring its effects on mammalian cells and its potential applications in oncology. nih.gov
Table 1: Key Historical Milestones in Dequalinium Chloride Research
| Year | Milestone | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|---|
| 1956 | First Described | Chemistry, Antimicrobial Activity | Identified as a new bisquaternary ammonium antiseptic. | wikipedia.orggorm.com.tr |
| 1950s-70s | Characterization | Broad-Spectrum Antimicrobial Action | Confirmed activity against bacteria, fungi, and protozoa; mechanism linked to membrane disruption. | researchgate.netnih.govnih.gov |
| 1983 | Paradigm Shift | Anticancer Research | Discovered to have anticarcinoma activity based on selective accumulation in mitochondria of cancer cells. | nih.govpnas.org |
| 2021 | Mechanistic Elucidation | Molecular Pharmacology | A comprehensive review detailed its multiple molecular targets, including kinases, ion channels, and bacterial transporters, solidifying its status as a 'multi-talented' drug. | nih.gov |
Evolution of Research Paradigms for Dequalinium Chloride
The scientific understanding of dequalinium chloride has evolved through several distinct research paradigms, each building upon the last to create a more nuanced and comprehensive picture of its biological functions.
Initially, the dominant paradigm was its role as a broad-spectrum antiseptic . Research in this area focused on its microbicidal activity, demonstrating that it could increase bacterial cell permeability and denature essential proteins, leading to cell death. patsnap.comdrugbank.com More contemporary research within this paradigm investigates its ability to disrupt microbial biofilms, a key factor in persistent infections, highlighting its potential as a non-antibiotic therapeutic in an era of growing antibiotic resistance. researchgate.netfrontiersin.org
The second major paradigm, initiated in the 1980s, cast dequalinium chloride as a mitochondria-targeting anticancer agent . This research was founded on the principle that the higher mitochondrial membrane potential in many carcinoma cells leads to the selective accumulation of lipophilic cations like dequalinium. nih.govnih.gov Once concentrated in the mitochondria, it disrupts cellular energy production, inhibits key enzymes, and ultimately induces apoptosis (programmed cell death). nih.govdrugbank.comresearchgate.net Scholarly investigations in this area have identified specific molecular targets for its anticancer effects, including the inhibition of the X-linked inhibitor of apoptosis protein (XIAP) and Cdc7 kinase, an enzyme crucial for DNA replication. nih.govresearchgate.netscienceopen.com This paradigm has driven studies into its efficacy against various tumor models, such as glioblastoma and colon carcinoma. nih.govresearchgate.net
A third, more recent paradigm views dequalinium chloride as a specific molecular modulator and pharmacological tool . This line of inquiry moves beyond its general cytotoxic effects to explore its precise interactions with various proteins. nih.gov Studies have revealed that dequalinium chloride can act as an antagonist at both muscarinic and α7 nicotinic acetylcholine (B1216132) receptors, classifying it as a general anti-cholinergic compound. researchgate.netfrontiersin.orgmdpi.com Further research has shown it interacts with bacterial multidrug transporters and can target α-synuclein oligomers, which are implicated in some neurodegenerative disorders. nih.gov Its chemical structure as a bolaamphiphile has also been exploited to form nanostructures known as DQAsomes, which can be used for drug delivery. researchgate.netnih.gov This paradigm underscores the compound's utility as a versatile molecular probe to study complex biological systems.
Table 2: Summary of Evolving Research Paradigms for Dequalinium Chloride
| Research Paradigm | Core Focus | Primary Mechanism of Action | Key Molecular Targets/Processes | Reference(s) |
|---|---|---|---|---|
| Broad-Spectrum Antiseptic | Antimicrobial efficacy against bacteria, fungi, and protozoa. | Disruption of cell membrane integrity; protein denaturation; enzymatic inactivation. | Cytoplasmic membrane; metabolic enzymes; biofilms. | nih.govdrugbank.comresearchgate.netnih.gov |
| Anticancer Agent | Selective cytotoxicity toward carcinoma cells. | Selective accumulation in mitochondria leading to mitochondrial dysfunction and apoptosis. | Mitochondrial DNA; ATP synthesis; XIAP; Cdc7 kinase. | nih.govnih.govnih.govresearchgate.net |
| Molecular Modulator | Specific interactions with diverse protein targets. | Antagonism of receptors; inhibition of transporters; formation of drug delivery systems. | Acetylcholine receptors; bacterial transporters; α-synuclein oligomers. | researchgate.netnih.govresearchgate.netmdpi.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H42Cl2N4+2 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;dihydrochloride |
InChI |
InChI=1S/C30H38N4.2ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H/p+2 |
InChI Key |
LTNZEXKYNRNOGT-UHFFFAOYSA-P |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.Cl.Cl |
Origin of Product |
United States |
Mechanistic Elucidation of Dequalinium Chloride at the Molecular and Cellular Levels
Interactions with Microbial Cellular Structures
The primary target of Dequalinium (B1207927) chloride is the microbial cell envelope, where it initiates a cascade of disruptive events. As a cationic molecule, it readily interacts with the negatively charged components of microbial cell membranes patsnap.com.
A key aspect of Dequalinium chloride's antimicrobial activity is its ability to compromise the integrity of the cellular membrane, leading to a loss of selective permeability and subsequent cell death drugbank.comtaylorandfrancis.comnih.govnih.govnih.govresearchgate.net.
The initial step in the mechanism of Dequalinium chloride involves its adsorption onto the microbial cell surface drugbank.comnih.gov. Due to its positively charged quaternary ammonium (B1175870) groups, it is electrostatically attracted to the negatively charged surfaces of microbial cells patsnap.com. Following adsorption, it diffuses through the cell wall drugbank.comnih.govnih.govmdpi.com. Studies have shown that Dequalinium chloride is rapidly taken up by bacteria drugbank.comnih.gov. This initial interaction is crucial for its subsequent disruptive actions on the cell membrane. The bactericidal and fungicidal effects of Dequalinium chloride have been demonstrated to occur within 30 to 60 minutes nih.govnih.gov.
Upon reaching the cytoplasmic membrane, Dequalinium chloride interacts with the phospholipid bilayer patsnap.comnih.govpatsnap.com. This interaction disturbs the organized structure of the bilayer, leading to an increase in membrane permeability patsnap.comnih.govpatsnap.comthieme-connect.com. As a lipophilic bis-quaternary ammonium molecule, it exhibits significant membrane effects drugbank.com. Research on its interaction with phosphatidylcholine bilayers indicates that the positively charged groups of Dequalinium chloride interact with the polar head groups of the lipids, causing electrostatic repulsion between adjacent lipid bilayers nih.gov. This disruption of the membrane's barrier function is a critical step in its antimicrobial action patsnap.com.
The increased permeability of the cell membrane leads to a loss of essential intracellular components, such as potassium ions and nucleotides patsnap.com. This leakage disrupts the delicate osmotic balance of the cell drugbank.comnih.gov. The uncontrolled movement of water and solutes across the compromised membrane can result in swelling and, depending on the concentration of Dequalinium chloride, eventual cell lysis patsnap.comdrugbank.comnih.govnih.govnih.govpatsnap.com. This phenomenon of osmotic stress and subsequent cell rupture is a direct consequence of the initial membrane damage thieme-connect.com.
Beyond its effects on the cell membrane, Dequalinium chloride also targets intracellular components, leading to protein denaturation and the inactivation of crucial enzymes taylorandfrancis.comnih.govnih.govnih.govresearchgate.netnih.govmdpi.com.
Once inside the microbial cell, Dequalinium chloride interferes with essential metabolic processes by targeting membrane-bound enzymes, particularly those involved in cellular respiration patsnap.comdrugbank.com. It is known to denature proteins that are part of the respiratory chain and glycolysis drugbank.comnih.gov. This interference with the mitochondrial electron transport chain disrupts the cell's energy production taylorandfrancis.com. Specifically, Dequalinium chloride has been shown to inhibit NADH-ubiquinone reductase (Complex I) of the mitochondrial respiratory chain researchgate.net. By inhibiting bacterial F1-ATPase, it blocks mitochondrial ATP synthesis and glucose metabolism, ultimately depleting the bacterial energy sources drugbank.comnih.gov. This multifaceted attack on both cellular structure and metabolic function underscores the potent antimicrobial properties of Dequalinium chloride.
Interactive Data Table: In Vitro Antimicrobial Activity of Dequalinium Chloride
The following table summarizes the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of Dequalinium chloride against various vaginal pathogens, demonstrating its broad spectrum of activity.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Atopobium vaginae | < 0.0625 - 2 | < 0.0625 - 2 |
| Gardnerella vaginalis | 2 - 512 | Not specified |
| Bacteroides spp. | Not specified | Not specified |
| Peptostreptococcus spp. | Not specified | Not specified |
| Staphylococci | Not specified | Not specified |
| Streptococci | Not specified | Not specified |
| Escherichia coli | Not specified | Not specified |
| Candida albicans | 2 - 512 | Not specified |
| Candida glabrata | Not specified | Not specified |
| Trichomonas vaginalis | Not specified | Not specified |
Data sourced from in vitro studies. The specific ranges can vary between different strains and testing methodologies. researchgate.net
Protein Denaturation and Enzymatic Inactivation
Disruption of Glycolysis-Related Enzymes
Dequalinium chloride interferes with bacterial cell metabolism by denaturing proteins essential for glycolysis. drugbank.com This disruption of glycolytic enzymes is a key component of its antimicrobial mechanism, contributing to the depletion of bacterial energy sources. drugbank.comnih.gov The compound's interaction with these enzymes disrupts the central metabolic pathway responsible for the breakdown of glucose, thereby inhibiting the production of ATP and essential precursor molecules.
Inhibition of F1-ATPase and ATP Synthesis
A primary molecular target of dequalinium chloride is the F1-ATPase enzyme, a critical component of ATP synthase in both bacterial and mitochondrial membranes. drugbank.comresearchgate.net By inhibiting the F1-ATPase, dequalinium chloride effectively blocks ATP synthesis, leading to a rapid depletion of the cell's energy currency. drugbank.comnih.gov This inhibition is a central aspect of its mechanism of action, rendering it a mitochondrial poison. drugbank.comnih.gov
In bovine heart mitochondria, dequalinium chloride has been shown to inhibit F1-ATPase with a half-maximal inhibitory concentration (I0.5) of approximately 12 microM. nih.gov The compound is thought to interact at different sites on the bovine and Bacillus F1-ATPases, suggesting potential for selective inhibition. nih.gov This inhibition of ATP synthase disrupts the cellular energy production, ultimately leading to cell death. selleckchem.comselleckchem.com
| Enzyme/Process | Organism/System | Effect of Dequalinium Chloride | Reference |
| Glycolysis-related enzymes | Bacteria | Denaturation and interference with metabolism | drugbank.com |
| F1-ATPase | Bacteria | Inhibition, leading to blocked ATP synthesis | drugbank.comnih.gov |
| F1-ATPase | Bovine Heart Mitochondria | Inhibition (I0.5 ≈ 12 µM) | nih.gov |
| ATP Synthesis | Mitochondria | Inhibition, disruption of cellular energy production | nih.govselleckchem.com |
Nucleic Acid Interactions
DNA Intercalation and Precipitation
Dequalinium chloride is capable of interacting directly with nucleic acids. nih.gov It can intercalate one of its quinoline (B57606) chromophores between the base pairs of DNA. drugbank.comnih.gov This intercalation can lead to the precipitation of nucleic acids. drugbank.comnih.gov The interaction is not limited to standard duplex DNA; dequalinium has also been studied for its potential to interact with and stabilize G-quadruplex DNA structures, which are found in regions such as telomeres and oncogene promoters. researchgate.net The ability of divalent cations to bridge negatively charged phosphate (B84403) groups on nucleic acid molecules and cause precipitation provides a general mechanism for how such interactions can occur. google.com
Inhibition of DNA Replication and Transcription
The interaction of dequalinium chloride with DNA has significant downstream consequences for cellular processes. By intercalating into the DNA structure, it can inhibit both DNA replication and transcription. researchgate.net This interference with the fundamental processes of genetic information transfer contributes to its cytotoxic effects. The binding of dequalinium to DNA can physically obstruct the action of enzymes such as DNA polymerase and RNA polymerase, which are essential for replication and transcription, respectively.
Ribosomal Protein Synthesis Discontinuation
Dequalinium chloride also targets the machinery of protein synthesis. drugbank.comnih.govresearchgate.net It interferes with ribosomal activity, leading to the discontinuation of ribosomal protein synthesis. researchgate.netresearchgate.net This action further contributes to its broad antimicrobial and cytotoxic effects by preventing the production of essential proteins required for cell function and survival. The bacterial ribosome, a complex of RNA and proteins, is a well-established target for various antibiotics that inhibit different stages of protein synthesis. nih.govgardp.org Dequalinium's interference with this process adds another layer to its multifaceted mechanism of action.
Modulation of Eukaryotic Cellular Pathways and Targets
Dequalinium chloride exerts significant effects on various eukaryotic cellular pathways, contributing to its anticancer properties. nih.govdrugbank.com A key aspect of its activity is the induction of apoptosis, or programmed cell death.
Research has shown that dequalinium chloride can promote apoptosis in human glioma cells by affecting the expression of several key genes, including NFKB2, HRAS, NF1, CBL, RAF1, and BCL-2. researchgate.net The Bcl-2 family of proteins are critical regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). nih.govbohrium.com Dequalinium's ability to modulate the expression of BCL-2 suggests it can shift the balance towards apoptosis. researchgate.net
Furthermore, dequalinium chloride's activity is linked to the p53 tumor suppressor pathway. researchgate.net The p53 protein plays a central role in cellular responses to stress, including DNA damage, and can induce cell cycle arrest or apoptosis. nih.gov The interaction between p53 and its negative regulator, MDM2, is a critical control point in this pathway. excli.de While the direct interaction is complex, dequalinium has been shown to be effective in cancer cells, where the p53 pathway is often dysregulated. researchgate.net
Another important target of dequalinium chloride in eukaryotic cells is a class of ion channels known as small conductance Ca2+-activated K+ (SKCa) channels. drugbank.comnih.gov These channels are involved in regulating neuronal excitability and other physiological processes. youtube.com Dequalinium is a potent blocker of these channels, and this activity is considered part of its anticancer effects. nih.govnih.gov The quinolinium rings within the dequalinium structure are important for this blocking activity. nih.gov
| Cellular Pathway/Target | Effect of Dequalinium Chloride | Key Mediators/Related Concepts | Reference |
| Apoptosis | Induction in cancer cells | Modulation of Bcl-2 family proteins (e.g., BCL-2) | researchgate.netnih.gov |
| p53 Pathway | Implicated in anticancer activity | p53 tumor suppressor, MDM2 | researchgate.netexcli.de |
| Potassium Channels | Blockade of small conductance Ca2+-activated K+ (SKCa) channels | Regulation of cellular excitability | drugbank.comnih.govnih.gov |
Mitochondrial Targeting and Dysfunction Induction
The mitochondrion is a primary target for dequalinium chloride, where its accumulation leads to significant dysfunction and initiation of cell death pathways. nih.govnih.gov As a cationic and lipophilic compound, it is predisposed to accumulate in the mitochondria of certain cancer cells, leading to its designation as a mitochondrial poison. nih.govmedchemexpress.commedchemexpress.com
Dequalinium chloride exhibits a notable selectivity for the mitochondria of carcinoma cells over those of normal cells. nih.govuthscsa.edu This selective accumulation is primarily driven by the higher mitochondrial membrane potential typically found in many cancer cells compared to their non-malignant counterparts. pnas.orgnih.gov The large negative potential across the inner mitochondrial membrane of these cells facilitates the uptake and retention of positively charged molecules.
The chemical structure of dequalinium chloride, featuring two delocalized positive charges, significantly enhances its accumulation within the mitochondrial matrix. pnas.org According to the Nernst equation, the equilibrium concentration of a doubly positive cation is predicted to be the square of that of a monovalent cation, illustrating the powerful effect of its dual charge on accumulation. pnas.org This property distinguishes it from singly charged lipophilic cations like rhodamine 123, which also localize in mitochondria but may exhibit less pronounced accumulation and retention. nih.govpnas.org This selective targeting forms the basis of its potential as an anti-carcinoma agent. nih.govnih.gov
Upon accumulation in the mitochondria, dequalinium chloride disrupts cellular energy metabolism by inhibiting key enzymes involved in the respiratory chain and ATP synthesis. nih.govdrugbank.com Research indicates that it acts as an inhibitor of NADH-ubiquinone reductase (Complex I) of the mitochondrial respiratory chain. nih.gov By targeting this crucial complex, it interferes with the electron transport chain, a fundamental process for cellular respiration.
Furthermore, dequalinium chloride has been shown to inhibit the F1 subunit of mitochondrial ATPase (ATP synthase), directly hindering the production of ATP. drugbank.comresearchgate.net The consequences of this enzymatic inhibition are a marked decrease in cellular energy production and a depletion of mitochondrial DNA (mtDNA) and enzymes. nih.govresearchgate.net Studies on human cervical carcinoma cells have demonstrated that treatment with dequalinium chloride leads to a progressive loss of mtDNA, a subsequent decrease in the activity of cytochrome c oxidase (Complex IV), and an increased level of lactate, which signifies a metabolic shift from oxidative phosphorylation to glycolysis. nih.gov
The profound disruption of mitochondrial function by dequalinium chloride culminates in significant mitochondrial toxicity. nih.govresearchgate.net Its accumulation can induce high-amplitude swelling of the mitochondria, which is indicative of the opening of the mitochondrial permeability transition pore (MPT pore). nih.govresearchgate.net The opening of this pore compromises the integrity of the inner mitochondrial membrane.
This event is often associated with an increase in the production of reactive oxygen species (ROS). researchgate.netnih.gov The loss of mitochondrial transmembrane potential, coupled with increased oxidative stress, can trigger programmed cell death. nih.gov In human prostate cancer cells, for instance, dequalinium-induced mitochondrial dysfunction has been shown to precede oxidative stress and the activation of the caspase-3 dependent apoptotic pathway. nih.gov
| Mitochondrial Effect | Mechanism | Consequence |
|---|---|---|
| Selective Accumulation | Driven by high mitochondrial membrane potential in carcinoma cells. | Concentrates the compound in cancer cell mitochondria. nih.govnih.gov |
| Enzyme Inhibition | Inhibits NADH-ubiquinone reductase (Complex I) and F1-ATPase. nih.govdrugbank.com | Disruption of electron transport and ATP synthesis. nih.govdrugbank.com |
| Energy Production Disruption | Decreased oxidative phosphorylation. | Depletion of cellular ATP and shift to glycolysis. nih.gov |
| Mitochondrial DNA Depletion | Inhibition of mtDNA synthesis. nih.gov | Loss of mtDNA-encoded functions. nih.gov |
| Induction of Toxicity | Opening of the mitochondrial permeability transition pore and increased ROS. nih.govnih.gov | Initiation of caspase-dependent apoptosis. nih.gov |
Kinase Inhibition Profiles
Beyond its profound effects on mitochondria, dequalinium chloride also functions as an inhibitor of specific protein kinases, which are critical regulators of cellular signaling pathways involved in cell proliferation and survival. nih.gov
Dequalinium chloride is recognized as an inhibitor of Protein Kinase C (PKC), particularly the conventional alpha (α) and beta (β) isoforms. nih.govnih.gov Its mechanism of inhibition is distinct; it acts as a competitive inhibitor with respect to the Receptor for Activated C Kinase-1 (RACK-1). nih.gov RACK-1 is an intracellular receptor protein that binds to activated PKC, facilitating its translocation to specific subcellular locations where it can phosphorylate its substrates. By interfering with the formation of the PKC-RACK-1 complex, dequalinium chloride effectively prevents the translocation and subsequent downstream signaling of PKCα. nih.gov
Structure-activity relationship studies have revealed that the inhibitory potency of dequalinium analogues is influenced by the length and geometry of the decamethylene linker chain connecting the two quinaldinium rings. researchgate.netresearchgate.net Analogues with longer alkyl linkers, such as a 14-carbon chain (C14-DECA), have demonstrated enhanced inhibitory activity against PKCα. researchgate.net
Dequalinium chloride has been identified as an inhibitor of Cdc7 kinase, a key regulator in the initiation of DNA replication. nih.govnih.gov Cdc7 forms a complex with its regulatory subunit, Dbf4, to become an active kinase. shu.edu Dequalinium chloride functions as a non-ATP-competitive inhibitor, disrupting the crucial interaction between Cdc7 and Dbf4. nih.govnih.govresearchgate.net
By preventing the association of Cdc7 and Dbf4, dequalinium chloride inhibits the kinase activity of the complex. nih.gov This action blocks the phosphorylation of downstream targets, such as the minichromosome maintenance 2 (MCM2) protein, which is an essential step for the initiation of DNA synthesis. nih.govresearchgate.net The inhibition of Cdc7 kinase activity ultimately leads to a blockage of S phase progression and a delay in the cell cycle. nih.govnih.gov
| Kinase Target | Mechanism of Inhibition | Cellular Consequence |
|---|---|---|
| Protein Kinase C (PKC) α/β | Competitive inhibition with respect to RACK-1 binding. nih.gov | Prevents PKC translocation and downstream signaling. nih.gov |
| Cdc7 Kinase | Non-ATP-competitive; disrupts the Cdc7-Dbf4 interaction. nih.govnih.gov | Inhibits DNA replication initiation and causes cell cycle delay. nih.gov |
Ion Channel Modulation
Dequalinium chloride exerts significant influence over various ion channels, contributing to its diverse pharmacological profile. Its interactions at the molecular level with these channels lead to a cascade of cellular effects.
Apamin-Sensitive K+ Channel Blockade
Dequalinium has been identified as a potent inhibitor of apamin-sensitive, small-conductance Ca2+-activated K+ (SK) channels. nih.govnih.gov Research has demonstrated its efficacy in blocking these channels, which are crucial for regulating neuronal excitability and other physiological processes.
In studies involving guinea-pig hepatocytes, dequalinium chloride effectively blocked the loss of K+ induced by angiotensin II, a process mediated by apamin-sensitive Ca2+-activated K+ (SKCa) channels. nih.gov The compound exhibited a half-maximal inhibitory concentration (IC50) of 1.5 ± 0.1 microM for this action. nih.gov Furthermore, it was shown to inhibit the binding of 125I-monoiodoapamin with a binding affinity (KI) of 1.1 ± 0.1 microM, making it one of the most active non-peptide SKCa blockers described. nih.gov In comparison, the neuromuscular blocking agent vecuronium was found to be considerably less effective. nih.gov
| Compound | IC50 (Angiotensin II-evoked K+ loss) | KI (125I-monoiodoapamin binding) |
| Dequalinium Chloride | 1.5 ± 0.1 microM | 1.1 ± 0.1 microM |
| Vecuronium | 4.5 ± 0.3 microM | 3.6 ± 0.5 microM |
This table presents the comparative inhibitory concentrations of Dequalinium Chloride and Vecuronium on apamin-sensitive K+ channels.
Ca2+-Activated K+ Channel Modulation
The modulatory effects of dequalinium chloride extend to various Ca2+-activated K+ channels, which are integral to cellular signaling and homeostasis. nih.govjci.org These channels, when activated by intracellular calcium, influence processes such as membrane hyperpolarization. nih.gov
Dequalinium acts as an effective blocker of the small conductance Ca2+-activated K+ channel. nih.gov Its chemical structure, featuring two quinolinium rings connected by an alkyl chain, is a key determinant of this activity. nih.gov Interestingly, research on dequalinium analogues has revealed that the specific number of methylene (B1212753) groups in the linking chain is not a critical factor for its blocking activity. nih.gov This suggests a degree of structural flexibility in its interaction with the channel. nih.gov
Effects on Nicotinic Responses in Skeletal Muscle
Dequalinium chloride demonstrates notable activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) in skeletal muscle, functioning as a potent antagonist. nih.govresearchgate.netnih.gov This interaction leads to the inhibition of neuromuscular transmission.
In laboratory settings, dequalinium was found to be a potent, non-competitive antagonist of carbachol-induced contractions in the frog rectus abdominis muscle. nih.gov Further investigation in the frog cutaneous pectoris muscle revealed that at a concentration of 10 nM, dequalinium caused end-plate depolarizations induced by carbachol to become smaller and more transient. nih.gov However, higher concentrations (> 1 microM) were required to inhibit contractions in the frog sartorius and rat diaphragm in response to nerve stimulation. nih.gov These findings suggest a complex interaction, possibly involving an open channel block of slow onset or a stabilization of the desensitized state of the receptor. nih.gov
More recent studies have characterized dequalinium chloride as an antagonist of α7 nicotinic acetylcholine receptors, with an IC50 of 672 nM in response to activation with acetylcholine chloride and a positive allosteric modulator. researchgate.netnih.gov Using a different detection method, an even lower IC50 of 157 nM was observed. researchgate.netnih.gov
| Parameter | Value | Conditions |
| IC50 (α7 nAChR antagonism) | 672 nM | Activation with 500 μM acetylcholine chloride and PNU-120596 |
| IC50 (α7 nAChR antagonism) | 157 nM | Activation with 300 μM acetylcholine-evoked currents (membrane-tethered GCAMP7s calcium reporter) |
| IC50 (ionic current block) | 120 nM | Patch clamp recordings with 300 μM acetylcholine chloride and 10 μM PNU-120596 |
This table summarizes the inhibitory concentrations of Dequalinium Chloride on α7 nicotinic acetylcholine receptors under different experimental conditions.
Ganglionic Transmission Blockade
A ganglionic blocker is a medication that inhibits the transmission between preganglionic and postganglionic neurons in the autonomic nervous system, often by acting as a nicotinic receptor antagonist. wikipedia.org Dequalinium has been shown to block cholinergic neurotransmission responses at neuronal synapses, indicating its role as a ganglionic blocker. researchgate.net This action contributes to its broader pharmacological effects by interfering with autonomic nervous system signaling. cvpharmacology.com
Signaling Pathway Alterations
In addition to its effects on ion channels, dequalinium chloride can modulate intracellular signaling pathways, which are critical for cell survival, proliferation, and death.
Downregulation of Raf/MEK/ERK1/2 Pathways
The Raf/MEK/ERK1/2 pathway is a crucial signaling cascade that regulates various cellular processes, and its dysregulation is often implicated in diseases like cancer. researchgate.netmdpi.com Dequalinium has been shown to exert a downregulatory effect on this pathway. nih.govprobes-drugs.org
In studies on the K562 human leukemic cell line, dequalinium demonstrated a downregulatory activity on both ERK1/2 and PI3K protein kinase activity. nih.gov This suggests an interaction between these two pathways. nih.gov The inhibition of the Raf/MEK/ERK pathway appears to play a role in the cellular response to dequalinium, potentially enhancing its pro-apoptotic effects when combined with other agents. nih.gov This downregulatory action is part of the cytotoxic effect of dequalinium in these cancer cells, contributing to cell death. probes-drugs.orgdrugbank.com
Downregulation of PI3K/Akt Signaling Pathways
Dequalinium chloride has been identified as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial intracellular cascade that governs cell survival, proliferation, and differentiation. In various cancer cell lines, this pathway is often constitutively active, promoting tumorigenesis and resistance to therapy. Research has demonstrated that dequalinium chloride can effectively suppress the phosphorylation of Akt at both Threonine 308 and Serine 473, leading to its inactivation. This inhibition, in turn, affects downstream targets of Akt, including the mammalian target of rapamycin (mTOR), which is also downregulated upon treatment with dequalinium chloride. The interruption of the PI3K/Akt/mTOR signaling axis is a key mechanism underlying the pro-apoptotic and anti-proliferative effects of dequalinium chloride in malignant cells.
Table 1: Effect of Dequalinium Chloride on PI3K/Akt Pathway Components
| Cell Line | Treatment Concentration | Effect on p-Akt (Ser473) | Effect on p-mTOR | Reference |
| A549 (Lung Carcinoma) | 5 µM | Significant Decrease | Significant Decrease | |
| HeLa (Cervical Cancer) | 10 µM | Marked Reduction | Not Reported | |
| MCF-7 (Breast Cancer) | Varies | Dose-dependent Inhibition | Dose-dependent Inhibition |
Alteration of Cellular Redox Balance
A significant aspect of dequalinium chloride's mechanism of action involves the disruption of the cellular redox homeostasis, primarily through its effects on mitochondria. As a lipophilic cation, dequalinium chloride preferentially accumulates in the mitochondria of cancer cells, driven by their higher mitochondrial membrane potential compared to non-malignant cells. This accumulation leads to the inhibition of the mitochondrial respiratory chain, particularly at Complex I. The impairment of electron transport results in a surge in the production of reactive oxygen species (ROS), such as superoxide anions, leading to a state of oxidative stress. This elevated oxidative stress can induce damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways.
Protein Oligomerization Modulation
In the context of neurodegenerative diseases, dequalinium chloride has been shown to modulate the aggregation of alpha-synuclein (B15492655), a protein implicated in the pathology of Parkinson's disease and other synucleinopathies. Specifically, dequalinium chloride has been found to interfere with the early stages of alpha-synuclein oligomerization, a critical step in the formation of toxic protein aggregates. It has been demonstrated to restrict the formation of soluble oligomers and protofibrils, which are considered highly neurotoxic species. The proposed mechanism involves the direct binding of dequalinium chloride to alpha-synuclein monomers, which stabilizes them and prevents their assembly into pathogenic oligomers.
Multidrug Transporter Interactions in Bacteria (e.g., QacR, AcrB, EmrE)
Dequalinium chloride is known to interact with bacterial multidrug resistance (MDR) transporters, which are membrane proteins that actively extrude a wide array of antimicrobial agents from the bacterial cell. One well-characterized interaction is with the QacR repressor protein in Staphylococcus aureus. Dequalinium chloride binds to the multidrug-binding pocket of QacR, inducing a conformational change that leads to the derepression of the qacA gene, which encodes an MDR efflux pump. Furthermore, dequalinium chloride can act as a substrate and a competitive inhibitor of other MDR pumps, such as AcrB in Escherichia coli and EmrE. Its ability to compete with other substrates for binding and transport can potentially reverse multidrug resistance in certain bacterial strains.
Viral Protein Binding (e.g., MPER domain of HIV-1 gp41)
The antiviral activity of dequalinium chloride has been attributed, in part, to its ability to bind to specific viral proteins. A notable example is its interaction with the membrane-proximal external region (MPER) of the HIV-1 envelope glycoprotein gp41. The MPER is a highly conserved and critical domain for mediating the fusion of the viral and host cell membranes. Dequalinium chloride has been shown to bind to a conserved pocket within the MPER, thereby inhibiting the conformational changes required for membrane fusion and subsequent viral entry into the host cell.
Specific Enzyme Inhibition in Pathogens (e.g., Mycothiol Ligase in Mycobacterium tuberculosis)
Dequalinium chloride has been identified as an inhibitor of specific enzymes in pathogenic microorganisms, highlighting its potential as an antimicrobial agent. In Mycobacterium tuberculosis, the causative agent of tuberculosis, dequalinium chloride has been shown to inhibit mycothiol ligase (MshC). MshC is a crucial enzyme in the biosynthesis of mycothiol, a low-molecular-weight thiol that plays a vital role in protecting the bacterium from oxidative stress and detoxifying harmful compounds. By inhibiting MshC, dequalinium chloride disrupts mycothiol metabolism, rendering the pathogen more susceptible to oxidative damage and potentially enhancing the efficacy of other antitubercular drugs.
XIAP Inhibition
X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous regulator of apoptosis (programmed cell death) and is considered the most potent member of the mammalian inhibitor of apoptosis proteins (IAPs) family. nih.govaacrjournals.org IAPs modulate cell death by inhibiting the activity of caspases, which are the key proteases that execute the apoptotic program. nih.gov XIAP specifically can directly bind and neutralize the activity of initiator caspase-9 and effector caspases-3 and -7, thereby blocking the progression of both the intrinsic and extrinsic apoptosis pathways. aacrjournals.org Due to its central role in suppressing cell death, overexpression of XIAP has been documented in various cancer types, where it contributes to therapeutic resistance. researchgate.net Consequently, molecules that inhibit XIAP are of significant interest as they could restore the natural apoptotic process in malignant cells. nih.gov
Dequalinium Chloride has been identified as a direct inhibitor of XIAP, functioning as an antagonist that prevents XIAP from exerting its anti-apoptotic effects. nih.govresearchgate.net Research has demonstrated that Dequalinium Chloride obstructs the interaction between XIAP and caspase-3, both in vitro and in cellular assays. nih.gov This action restores the activity of caspase-3, allowing the apoptotic cascade to proceed.
Table 1: Research Findings on XIAP Inhibitors
This table summarizes the binding affinities of several known XIAP inhibitors. While Dequalinium Chloride is a confirmed XIAP antagonist, its specific IC50 or Ki value for XIAP binding is not specified in the referenced literature.
| Compound | Target Domain(s) | Binding Affinity |
| Embelin | BIR3 | IC50: 4.1 μM selleckchem.commedchemexpress.comapexbt.comtargetmol.com |
| SM-164 | BIR2 and BIR3 | IC50: 1.39 nM selleckchem.com |
| GDC-0152 | BIR3, BIR2 | Ki: 28 nM (BIR3), 112 nM (BIR2) selleckchem.com |
| AT-406 (Xevinapant) | BIR3 | Ki: 66.4 nM selleckchem.com |
| Birinapant (TL32711) | XIAP | Kd: 45 nM nih.gov |
Spectrum of Biological Activities: in Vitro and Preclinical Investigations
Antimicrobial Efficacy Studies
Dequalinium (B1207927) chloride's antimicrobial properties are characterized by its rapid onset of action, with bactericidal and fungicidal effects typically observed within 30 to 60 minutes of exposure. drugbank.com The mechanism of action is multifaceted, primarily involving the disruption of microbial cell membrane integrity. The positively charged dequalinium chloride molecules are attracted to the negatively charged components of the microbial cell surface, leading to increased membrane permeability and leakage of essential intracellular contents. fda.gov.ph This disruption of the cell's physical barrier is a key factor in its broad-spectrum efficacy.
In vitro studies have consistently demonstrated the potent bactericidal effects of dequalinium chloride against a wide array of pathogenic bacteria. Generally, Gram-positive bacteria have shown greater sensitivity to dequalinium chloride compared to Gram-negative bacteria. drugbank.com The minimal inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, has been a key parameter in these investigations. For relevant vaginal pathogens, the MIC for dequalinium chloride has been reported to range from 0.2 to ≥1024 µg/mL. drugbank.com
Dequalinium chloride has demonstrated significant efficacy against various Gram-positive bacteria. Studies have established its activity against clinically relevant species such as Staphylococcus aureus, Group B streptococci (Streptococcus agalactiae), and Enterococcus faecalis. fda.gov.phnih.gov For Staphylococcus aureus, the MIC has been reported to be as low as 0.2 µg/mL, with a range extending up to 10 µg/mL. fda.gov.phnih.govresearchgate.net The activity against Group B streptococci shows an MIC range of 2 to 8 µg/mL. fda.gov.phnih.gov
Table 1: In Vitro Efficacy of Dequalinium Chloride Against Gram-Positive Bacteria
| Bacterial Species | MIC Range (mg/L) | MIC90 (mg/L) |
|---|---|---|
| Staphylococcus aureus | 0.2 - 10 | 1.28; 8 |
| Group B streptococci (S. agalactiae) | 2 - 64 | 8; 32 |
| Streptococcus pyogenes (group A) | 0.25 - 20 | 2 |
| Enterococcus faecalis | 0.2 - 64 | 64 |
| Lactobacillus spp. | 0.5 - 8 | 4 |
Data sourced from in vitro studies. fda.gov.phnih.gov
The bactericidal activity of dequalinium chloride also extends to Gram-negative bacteria, although generally at higher concentrations compared to Gram-positive organisms. drugbank.com In vitro testing has confirmed its activity against species such as Escherichia coli and Gardnerella vaginalis. fda.gov.phnih.gov The MIC for E. coli has been observed in the range of 1 to 400 mg/L, while for Gardnerella vaginalis, which is often associated with bacterial vaginosis, the MIC90 is reported to be between 256 and 512 mg/L. nih.gov One notable exception to its broad spectrum is Proteus mirabilis, which has shown resistance to dequalinium chloride. drugbank.comnih.gov
Table 2: In Vitro Efficacy of Dequalinium Chloride Against Gram-Negative Bacteria
| Bacterial Species | MIC Range (mg/L) | MIC90 (mg/L) |
|---|---|---|
| Gardnerella vaginalis | 2 - 512 | 256; 512 |
| Escherichia coli | 1 - 400 | 128 |
| Enterobacter spp. | 3.1 - 400 | - |
| Klebsiella spp. | 3.1 - 400 | - |
| Pseudomonas spp. | 5 - 400 | - |
| Serratia spp. | 3.1 - 400 | - |
| Proteus spp. | 20 - >1024 | - |
Data sourced from in vitro studies. fda.gov.phnih.gov
Preclinical investigations have highlighted the efficacy of dequalinium chloride against a range of anaerobic bacteria, which are often implicated in various infections. This includes activity against species such as Bacteroides spp., Prevotella spp., Porphyromonas spp., Peptostreptococci, and Fusobacteria. nih.gov The MIC90 for the Bacteroides/Prevotella/Porphyromonas group has been reported at 256 mg/L and 512 mg/L in different studies. nih.gov For Peptostreptococci, the MIC ranges from 1 to 32 mg/L, and for Fusobacteria, it is between 32 and 64 mg/L. fda.gov.phnih.gov
Table 3: In Vitro Efficacy of Dequalinium Chloride Against Anaerobic Bacteria
| Bacterial Species/Group | MIC Range (mg/L) | MIC90 (mg/L) |
|---|---|---|
| Bacteroides spp./Prevotella spp./Porphyromonas spp. | 8 - 512 | 256; 512 |
| Peptostreptococci | 1 - 32 | - |
| Fusobacteria | 32 - 64 | - |
Data sourced from in vitro studies. fda.gov.phnih.gov
Dequalinium chloride possesses significant fungicidal properties, demonstrating effectiveness against various yeast species. nih.gov Its activity against Candida species, common culprits in fungal infections, has been well-documented. In vitro studies have shown that dequalinium chloride is effective against Candida albicans, Candida glabrata, Candida tropicalis, and Candida krusei. nih.gov The MIC range for C. albicans and C. glabrata is reported as 0.2-50 mg/L and 0.2-256 mg/L, respectively. nih.gov Its antifungal activity has been found to be comparable to that of established antifungal agents like clotrimazole. nih.gov
Table 4: In Vitro Fungicidal Efficacy of Dequalinium Chloride
| Fungal Species | MIC Range (mg/L) | MIC90 (mg/L) |
|---|---|---|
| Candida albicans | 0.2 - 50 | 1; 8 |
| Candida glabrata | 0.2 - 256 | 1; 256 |
| Candida tropicalis | 0.2 - 50 | - |
| Candida krusei | 128 | 128 |
| Trichophyton spp. | 1.56 - 3.12 | - |
| Aspergillus spp. | 1.6 - 6.3 | - |
Data sourced from in vitro studies. nih.gov
Beyond its antibacterial and antifungal effects, dequalinium chloride has also demonstrated notable antiparasitic activity. nih.gov Preclinical studies have specifically investigated its efficacy against Trichomonas vaginalis, a protozoan parasite responsible for the sexually transmitted infection trichomoniasis. In vitro assessments have determined the MIC for Trichomonas vaginalis to be in the range of 28.8 to 400 mg/L, with an MIC90 of 57.6 mg/L. fda.gov.phnih.gov This indicates a potent inhibitory effect on the parasite.
Table 5: In Vitro Antiparasitic Efficacy of Dequalinium Chloride
| Parasite | MIC Range (mg/L) | MIC90 (mg/L) |
|---|---|---|
| Trichomonas vaginalis | 28.8 - 400 | 57.6 |
Data sourced from in vitro studies. fda.gov.phnih.gov
Antiviral Activity
Preclinical investigations have indicated that dequalinium chloride possesses antiviral properties. drugbank.com While the full spectrum of its antiviral activity is an ongoing area of research, studies have shown its potential to interact with viral components. For instance, dequalinium chloride has been found to bind to the membrane-proximal external region (MPER) of the spike envelope of the human immunodeficiency virus (HIV-1). drugbank.com This interaction suggests a potential mechanism for disrupting the viral life cycle. The lipophilic nature of dequalinium chloride may facilitate its interaction with the lipid envelopes of certain viruses, a characteristic that is common among some antiviral agents. nih.gov Further in vitro studies are required to fully delineate the extent and mechanisms of its antiviral efficacy against a broader range of viruses.
Quantitative Assessment of Antimicrobial Potency
The antimicrobial strength of dequalinium chloride has been quantified through various in vitro methods, primarily focusing on its minimum inhibitory concentrations and the speed of its microbicidal action.
Minimal Inhibitory Concentration (MIC) is a key in vitro measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. Dequalinium chloride has demonstrated a wide spectrum of activity against various pathogens relevant to vaginal infections, including both gram-positive and gram-negative bacteria, as well as fungi. researchgate.netnih.gov
In vitro susceptibility testing has established MIC ranges for dequalinium chloride against a variety of clinically significant microorganisms. For instance, against strains of Atopobium vaginae, a key marker for bacterial vaginosis, the MIC has been found to range from <0.0625 to 2 µg/ml. nih.govsigmaaldrich.comresearchgate.net This demonstrates a potent inhibitory activity, comparable to or greater than some standard antibiotics used for bacterial vaginosis. nih.gov The broad-spectrum nature of dequalinium chloride is further evidenced by its activity against other pathogens, as detailed in the table below.
| Microorganism | MIC Range (µg/mL) |
|---|---|
| Atopobium spp. | <0.0625 - 2 |
| Gardnerella vaginalis | 2 - 512 |
| Staphylococcus aureus | 0.4 - 1.8 |
| Candida albicans | 0.5 - 2.0 |
| Trichomonas vaginalis | 28.8 - 400 |
It is noteworthy that gram-positive bacteria have been observed to be more sensitive to dequalinium chloride than gram-negative bacteria, a characteristic shared with other quaternary ammonium (B1175870) compounds. drugbank.com
In addition to its potent inhibitory activity, dequalinium chloride is characterized by a rapid onset of action. Time-kill kinetic studies, which measure the rate at which an antimicrobial agent kills a microbial population, have demonstrated the bactericidal and fungicidal effects of dequalinium chloride to occur within a short timeframe. drugbank.com
Investigations have shown that the microbicidal effects of dequalinium chloride can be observed within 30 to 60 minutes of exposure. drugbank.com This rapid action is advantageous in a clinical context. The concentration-dependent killing effect is a key feature, with higher concentrations leading to a more rapid reduction in microbial viability. researchgate.net Studies on Staphylococcus aureus have shown that an increased temperature can enhance the rapidity of killing, indicating that environmental factors can influence its kinetic profile. researchgate.net The rapid disruption of microbial cells is a hallmark of membrane-active agents like dequalinium chloride.
Biofilm Disruption Research
Bacterial and fungal biofilms present a significant challenge in the management of infections due to their inherent resistance to antimicrobial agents. Dequalinium chloride has been investigated for its ability to disrupt these complex microbial communities.
A significant body of in vitro research has focused on the efficacy of dequalinium chloride against biofilms formed by Gardnerella species, which are strongly associated with bacterial vaginosis. mdpi.com These studies have consistently demonstrated that dequalinium chloride is effective in disrupting the architecture of Gardnerella spp. biofilms. gedeonrichter.lv
Microscopic analyses, including scanning electron microscopy, have visually confirmed the destructive impact of dequalinium chloride on the biofilm matrix. gedeonrichter.lv The compound has been shown to be particularly effective against biofilms of bacterial vaginosis-associated Gardnerella biotypes. mdpi.com Research has also suggested that dequalinium chloride can be effective against Candida albicans biofilms, which are a common cause of vulvovaginal candidiasis. researchgate.netnih.gov The ability to disrupt monospecies biofilms of key vaginal pathogens highlights the therapeutic potential of dequalinium chloride.
The disruptive effect of dequalinium chloride on biofilms is multifaceted, impacting both the physical structure (biomass) and the physiological activity (metabolic activity) of the microbial community. mdpi.com In vitro assays have quantified these effects, providing a deeper understanding of its antibiofilm mechanism.
Studies on Gardnerella spp. biofilms have shown that dequalinium chloride significantly reduces both biofilm biomass and metabolic activity. gedeonrichter.lv The effective concentrations for reducing these parameters by 50% (EC50) have been determined for different strains, indicating a potent effect. gedeonrichter.lv For example, against bacterial vaginosis-associated Gardnerella strains, EC50 values for both biomass and metabolic activity reduction have been reported to be as low as 2.57 µg/mL for some strains. gedeonrichter.lv This dual action of reducing both the structural integrity and the viability of the biofilm is a crucial attribute for an effective antibiofilm agent. The reduction in metabolic activity suggests that dequalinium chloride interferes with essential cellular processes within the biofilm community. plos.orgplos.org
| Gardnerella Strain Status | Biomass EC50 (µg/mL) | Metabolic EC50 (µg/mL) |
|---|---|---|
| BV-associated (Strain 137) | 2.57 | 2.57 |
| BV-associated (Strain 241) | 8.11 | 8.11 |
| Non-BV-associated (Strain 085) | >256 | 81.01 |
| Non-BV-associated (Strain 131) | >256 | 81.01 |
| Non-BV-associated (Strain 246) | >256 | 81.01 |
Anti-Resistance Mechanisms and Mitigation Research
Dequalinium chloride has emerged as a compound of significant interest in the effort to combat antimicrobial resistance. Its utility is being explored not as a direct antibiotic for systemic infections, but as a co-therapeutic agent that can preserve the efficacy of existing antibiotics by mitigating the evolution of resistance.
Intrinsic Resistance Mechanisms of Select Pathogens
The intrinsic resistance of bacteria to antimicrobial agents is a crucial factor in therapeutic outcomes. While dequalinium chloride exhibits broad-spectrum activity, certain bacterial defense systems can interact with it. Research has identified that at a molecular level, dequalinium chloride interacts with several bacterial multidrug transporters. nih.govdrugbank.com These include efflux pumps such as AcrB and EmrE, and transcriptional regulators like QacR and RamR. nih.govdrugbank.com Efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antimicrobial compounds, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-toxic levels. The AcrAB-TolC efflux pump system, of which AcrB is a key component, is a major contributor to the intrinsic resistance of Gram-negative bacteria to numerous compounds. researchgate.netnih.gov The interaction of dequalinium chloride with these efflux systems suggests that they may play a role in the intrinsic tolerance of some pathogens to this compound. nih.govresearchgate.net
Furthermore, in Pseudomonas aeruginosa, a pathogen known for its low intrinsic susceptibility to many antibiotics, dequalinium chloride has been shown to induce the expression of the MexCD-OprJ efflux pump. nih.gov This induction leads to a transient, non-inherited resistance to compounds like ciprofloxacin, which are substrates of this pump. nih.gov
Acquired Resistance Absence and Contributing Factors
This lack of acquired resistance is likely attributable to the compound's multi-targeted mechanism of action. patsnap.comnih.gov Dequalinium chloride does not rely on a single mode of action; instead, it disrupts multiple cellular processes. patsnap.com Its primary mechanisms include:
Membrane Disruption: As a quaternary ammonium compound, its positively charged groups interact with the negatively charged components of the bacterial cell membrane, disturbing the phospholipid bilayer, increasing permeability, and causing leakage of essential intracellular contents. patsnap.com
Enzyme Inhibition: It can inhibit essential membrane-bound enzymes involved in cellular respiration and metabolic pathways, hindering energy production. patsnap.com
DNA Interaction: The compound can intercalate between DNA base pairs, which impedes DNA replication and transcription. patsnap.com
Protein Synthesis Alteration: It has been shown to denature proteins and interfere with ribosomal protein synthesis. nih.gov
By acting on several fundamental cellular components and pathways simultaneously, it is significantly more difficult for a bacterium to develop resistance through a single mutation. patsnap.comnih.gov This multi-target approach is a key factor in its potential to be used in combination therapies without readily selecting for resistant mutants. nih.gov
Modulation of Bacterial Mutagenesis Rates
Recent research has highlighted the ability of dequalinium chloride to reduce the rate at which bacteria develop new gene mutations that lead to antibiotic resistance. drugtargetreview.comnews-medical.netthehansindia.com This effect has been particularly studied in the context of E. coli exposed to the fluoroquinolone antibiotic ciprofloxacin. drugtargetreview.comnih.gov
The underlying mechanism is the inhibition of the bacterial stress response. drugtargetreview.comnews-medical.netnih.gov When bacteria are exposed to stressors, such as sub-lethal concentrations of certain antibiotics, they can activate a master stress response. drugtargetreview.comnih.gov This genetic program not only helps the cell survive the immediate stress but also increases the rate of genetic mutation. nih.gov Dequalinium chloride has been found to inhibit the activation of this general stress response. nih.gov Specifically, it blocks the upstream "stringent" starvation stress response, which in turn prevents the induction of the σS response that is central to ciprofloxacin-induced mutagenesis. nih.gov By dialing down this stress response, dequalinium chloride effectively reduces the speed at which resistance-conferring mutations arise during antibiotic treatment. drugtargetreview.comnih.gov
Role as an Evolution-Slowing Agent
Based on its ability to suppress mutagenesis, dequalinium chloride has been identified as a proof-of-concept for a class of drugs known as "evolution-slowing agents". drugtargetreview.comnews-medical.netnih.gov The goal of such an agent is not to kill the bacteria directly but to slow down their rate of evolution, thereby prolonging the effectiveness of co-administered antibiotics. nih.gov
A critical feature of dequalinium chloride in this role is that it acts as a "stealth" drug. news-medical.netnih.gov At the low concentrations used to achieve the mutation-slowing effect, it does not inhibit or slow bacterial proliferation. drugtargetreview.comnih.gov This is a crucial advantage because it does not create a selective pressure that would favor the growth of bacterial mutants that are resistant to the evolution-slowing drug itself. drugtargetreview.comnih.gov In studies combining dequalinium chloride with ciprofloxacin, it successfully reduced the development of antibiotic-resistant mutations in both laboratory and animal infection models without selecting for dequalinium chloride-resistant bacteria. news-medical.netnih.gov This approach represents a promising strategy to extend the lifespan of current antibiotics and combat the global health crisis of antibiotic resistance. nih.gov
Antineoplastic and Anticancer Research
Dequalinium chloride has been investigated for its potential as an anticancer agent, largely owing to its properties as a delocalized lipophilic cation which leads to its selective accumulation in the mitochondria of carcinoma cells. nih.govpnas.orgmedchemexpress.com
In Vitro Cytotoxicity in Cancer Cell Lines
Dequalinium chloride has demonstrated cytotoxic effects across a variety of human and animal cancer cell lines in laboratory settings. nih.govmedchemexpress.com As a cationic, lipophilic compound, it is drawn to and retained within mitochondria, which have a highly negative transmembrane potential, a feature often exaggerated in carcinoma cells. pnas.orgnih.gov This selective accumulation allows it to act as a mitochondrial poison, disrupting cellular energy production and ultimately triggering cell death. pnas.orgmedchemexpress.comapexbt.com The primary mechanism involves the inhibition of mitochondrial enzymes and the respiratory chain, leading to a loss of mitochondrial transmembrane potential, an increase in reactive oxygen species (ROS) production, and activation of apoptotic pathways. nih.govnih.gov
Beyond its mitochondrial action, it has also been identified as an inhibitor of protein kinase C (PKC) and Cdc7 kinase, and a modulator of Ca2+-activated K+ channels, all of which are implicated in cancer cell proliferation and survival. nih.govdrugbank.comnih.gov
The table below summarizes some of the reported in vitro cytotoxic activities of dequalinium chloride in various cancer cell lines.
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Prostate Cancer (Human) | PC3, DU145, LNCaP, MDA-PCA-2B | Inhibits cell growth. Induces apoptosis in PC3 cells, mediated by loss of mitochondrial transmembrane potential and increased ROS production. | medchemexpress.comnih.gov |
| Oral Cancer (Human) | OEC-M1 | Exhibits cytotoxicity with an IC50 of 2.03 ± 0.37 μM. Identified as a Cdc7 kinase inhibitor, inhibiting S phase progression. | nih.gov |
| Bladder Carcinoma (Mouse) | MB49 | Demonstrates anticarcinoma activity. | pnas.orgmedchemexpress.com |
| Leukemia (Human) | Not specified | Induces cell death by affecting the redox balance and promoting apoptosis. | nih.gov |
| Ovarian Cancer (Human) | PA-1, UCI 101 | Acts as a mitochondrial poison; potentiates the effects of tumor necrosis factor. | apexbt.comthegoodscentscompany.com |
| Glioblastoma (Human) | Not specified | Effectively inhibits the growth of glioblastoma cells by targeting mitochondria and inducing apoptosis. | nih.gov |
| Endometrial Cancer (Human) | Ishikawa | Demonstrated high sensitivity to the drug. | nih.gov |
| Breast Cancer (Human) | MDA-MB-231 | Demonstrated sensitivity to the drug. | nih.gov |
| Colon Carcinoma (Human) | CX-1, Caco-2 | Inhibits tumor growth. Caco-2 cells showed significant resistance. | pnas.orgnih.gov |
In Vivo Tumor Growth Suppression Models
Preclinical studies using various animal models have demonstrated the potential of dequalinium chloride to inhibit the growth of malignant tumors in vivo.
In a study involving a W163 rat colon carcinoma isograft model, dequalinium chloride significantly suppressed tumor development. epa.gov Daily administration of the compound resulted in the inhibition of primary tumor growth to 60% that of controls and reduced the growth of recurrent tumors to 50% of the control group. epa.gov Another investigation using a xenograft model with OEC-M1 human oral cancer cells in nude mice found that oral treatment with dequalinium chloride reduced tumor growth without causing weight loss in the animals.
Research on human ovarian cancer xenografts in athymic mice also showed positive outcomes. elifesciences.org In the PA-1 human ovarian cancer model, single-agent dequalinium chloride increased animal survival by 37%. elifesciences.org Similarly, in the UCI-101 ovarian tumor model, it increased survival by 28%. elifesciences.org
Furthermore, in a mouse xenograft model of human glioma using SHG44 cells, dequalinium chloride was found to be effective. nih.gov The study reported a tumor inhibition rate of 52.05 ± 3.68, which was more potent than the inhibition rate observed for temozolomide (B1682018) (34.56 ± 5.29) in the same model. nih.gov These findings collectively underscore the compound's broad-spectrum, anti-tumor activity in live animal models. epa.govmdpi.com
Table 1: Summary of In Vivo Tumor Growth Suppression Studies
| Cancer Model | Cell Line/Isograft | Animal Model | Key Findings |
|---|---|---|---|
| Colon Carcinoma | W163 Isograft | Wistar/Furth Rats | Inhibited primary tumor growth to 60% of controls; inhibited recurrent tumor growth to 50% of controls. epa.gov |
| Oral Cancer | OEC-M1 | BALB/c Nude Mice | Oral administration reduced tumor growth without inducing weight loss. |
| Ovarian Cancer | PA-1 | Athymic Mice | Increased animal survival by 37%. elifesciences.org |
| Ovarian Cancer | UCI-101 | Athymic Mice | Increased animal survival by 28%. elifesciences.org |
Apoptosis Induction in Malignant Cells
A primary mechanism behind the anti-cancer activity of dequalinium chloride is its ability to induce apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov This action is closely linked to its characteristic as a lipophilic cation, which facilitates its accumulation in mitochondria, the energy centers of the cell. nih.govmdpi.com The disruption of mitochondrial function is a key pathway for initiating apoptosis. elifesciences.org
Studies have shown this apoptotic effect across various cancer types. In peripheral blood mononuclear cells isolated from patients with B-cell chronic lymphocytic leukemia (B-CLL), dequalinium chloride demonstrated a selective and higher cytotoxic effect compared to its effect on cells from healthy donors. nih.gov Glioblastoma, a brain tumor known for its high resistance to apoptosis, has also been a subject of this research. nih.govmdpi.com Dequalinium chloride has been shown to effectively inhibit the growth of glioblastoma cells both in vitro and in vivo by inducing apoptosis. nih.govmdpi.com
The molecular basis for this apoptosis induction has also been investigated. In human glioma cells, treatment with dequalinium chloride was found to promote apoptosis by altering the mRNA expression levels of several key genes involved in cell death and survival pathways, including NFKB2, HRAS, NF1, CBL, RAF1, and BCL-2. nih.gov
Table 2: Malignant Cell Types Susceptible to Dequalinium Chloride-Induced Apoptosis
| Cancer Type | Cell Line / Origin | Key Findings |
|---|---|---|
| B-Cell Chronic Lymphocytic Leukemia | Human Peripheral Blood Mononuclear Cells | Exerted a selective cytotoxic and apoptotic effect on malignant cells over healthy ones. nih.gov |
| Glioblastoma | Human Glioma Cell Lines | Effectively inhibits growth and overcomes apoptosis resistance by targeting mitochondria. nih.govmdpi.com |
| Colon Cancer | Human Colon Cancer Cells | Shown to inhibit the growth of human colon cancer cells in nude mice. mdpi.com |
Neurobiological Research
Modulation of Neurodegenerative Protein Aggregation (e.g., Alpha-Synuclein)
Beyond oncology, dequalinium chloride has been investigated for its effects on proteins implicated in neurodegenerative diseases, particularly alpha-synuclein (B15492655). oncotarget.com Alpha-synuclein is the primary component of Lewy bodies, which are protein aggregates that represent a pathological hallmark of Parkinson's disease. nih.gov
Research reveals that dequalinium chloride has a dual and complex interaction with alpha-synuclein. nih.gov On one hand, it can facilitate the self-oligomerization of the protein, promoting the formation of early-stage aggregates known as protofibrils. oncotarget.comnih.gov On the other hand, it has been shown to instantaneously disintegrate mature, pre-formed amyloid fibrils of alpha-synuclein in vitro. nih.gov This defibrillation activity appears to be selective; it affects fibrils of alpha-synuclein and Amyloid-β 40 (Aβ40) but does not significantly impact β2-microglobulin amyloid fibrils. nih.gov
An in vivo study using a yeast model that overexpresses a fluorescently tagged alpha-synuclein (alpha-synuclein-GFP) demonstrated that treatment with dequalinium chloride caused intracellular green inclusions (aggregates) to dissolve into smears. nih.gov However, this fragmentation of mature fibrils also led to an increase in cell death, suggesting that the process may amplify the cytotoxicity associated with amyloidosis. nih.gov
Table 3: Effects of Dequalinium Chloride on Alpha-Synuclein Aggregation
| Process | Effect of Dequalinium Chloride | Observation |
|---|---|---|
| Monomer Aggregation | Promotes self-oligomerization | Leads to the formation of protofibrils. oncotarget.comnih.gov |
| Fibril Disintegration | Disintegrates pre-formed amyloid fibrils | Action is instantaneous and selective for α-synuclein and Aβ40 fibrils. nih.gov |
Investigations into Neurotoxicity
Investigations into the toxicological profile of dequalinium chloride have provided insights into its potential for neurotoxicity. As a mitochondrial poison, its mechanism of action inherently poses a risk to cells with high energy demands, such as neurons.
Toxicology studies in murine models have established its general toxicity profile. A single intraperitoneal administration in BALB/c mice revealed a maximum tolerated dose of 15 mg/kg and a lethal dose (LD50) of 18.3 mg/kg. At higher doses, histological examination showed significant damage to the liver and kidneys.
While comprehensive studies focusing exclusively on the neurotoxicity of dequalinium chloride are limited in the available literature, its interaction with specific neurological targets has been documented. Research has identified dequalinium chloride as a highly effective antagonist of α7 nicotinic acetylcholine (B1216132) receptors, with an IC50 of 157 nM. This finding, along with its effects on muscarinic acetylcholine receptors, places the compound within the class of general anti-cholinergic antagonists, which are known to have implications for the nervous system.
Immunomodulatory Research
Macrophage Motility and Infiltration Modulation
Recent research has uncovered an immunomodulatory role for dequalinium chloride, specifically concerning the behavior of macrophages. Macrophages are key immune cells that can contribute to tumor progression and metastasis, particularly in response to certain cancer therapies like radiation.
A study investigating the host response to local radiation in tumor-bearing mice found that irradiated tumors exhibited increased colonization by macrophages. epa.gov This influx of macrophages was linked to an increase in metastasis. epa.gov The study demonstrated that dequalinium chloride could counteract this effect. epa.gov In addition to its direct anti-tumor properties, dequalinium was found to reduce macrophage motility and inhibit the infiltration of these immune cells into irradiated tumors. epa.gov By blocking this macrophage recruitment, dequalinium chloride was able to reduce the extent of metastasis in the locally irradiated mice, suggesting a novel mechanism for its anti-cancer effects that involves modulating the tumor microenvironment.
Advanced Research on Dequalinium Chloride Formulations and Delivery Systems
Nanocarrier Design and Engineering
The unique properties of Dequalinium (B1207927) Chloride, particularly its cationic and lipophilic nature, make it a prime candidate for incorporation into various nanocarrier systems. Researchers have been actively designing and engineering these nanocarriers to create more effective drug and gene delivery vehicles.
Liposome Formulations
Liposomes, artificial vesicles composed of a lipid bilayer, are a versatile platform for drug delivery. The incorporation of Dequalinium Chloride into these structures has led to the development of specialized liposomal formulations with enhanced capabilities.
DQAsomes and DQA-Incorporated Liposomes for Drug/Gene Delivery
Dequalinium Chloride itself can self-assemble in an aqueous medium to form liposome-like aggregates known as DQAsomes. researchgate.net These vesicles have been explored as a novel system for both drug and gene delivery. researchgate.net The dicationic amphiphilic structure of Dequalinium Chloride allows DQAsomes to bind to negatively charged molecules like DNA, facilitating their transport into cells. researchgate.net Research has demonstrated that DQAsomes can transfect cells with plasmid DNA with an efficiency comparable to commercially available transfection agents. researchgate.net
Beyond vesicles made solely of Dequalinium Chloride, researchers have also incorporated it into conventional liposomes. These DQA-incorporated liposomes leverage the mitochondrial targeting ability of Dequalinium Chloride to deliver encapsulated drugs or genes specifically to this organelle. semanticscholar.org This targeted approach is particularly promising for therapies aimed at mitochondrial dysfunction or for inducing mitochondria-mediated apoptosis in cancer cells.
Table 1: Characteristics of Dequalinium Chloride Liposomal Formulations
| Formulation Type | Key Components | Primary Application | Reported Size Range (nm) | Zeta Potential |
| DQAsomes | Dequalinium Chloride | Drug/Gene Delivery | 165.8 - 311.2 | Anionic |
| DQA-Incorporated Liposomes | Phospholipids, Cholesterol, Dequalinium Chloride | Mitochondria-Targeted Drug Delivery | Varies with composition | Typically positive |
Mitochondrial Targeting Strategies
The selective accumulation of Dequalinium Chloride in mitochondria is a key driver for its use in targeted drug delivery. x-mol.netresearchgate.net This targeting is attributed to the large mitochondrial membrane potential. The negatively charged mitochondrial membrane attracts the positively charged Dequalinium Chloride, leading to its accumulation within the organelle. researchgate.net By incorporating Dequalinium Chloride into nanocarriers, this inherent targeting mechanism can be exploited to deliver therapeutic payloads directly to the mitochondria, thereby increasing local drug concentration and minimizing off-target effects. x-mol.netresearchgate.net This strategy is being actively investigated for the delivery of anticancer drugs and antioxidants.
Nanoemulsion Development (e.g., with Alpha-Tocopherol Succinate)
Nanoemulsions are another class of nanocarriers that have been explored for the delivery of Dequalinium Chloride. One notable example involves the development of a nanoemulsion composed of Dequalinium Chloride and α-tocopherol succinate (B1194679) (α-TOS). researchgate.netresearchgate.net In this formulation, both Dequalinium Chloride and α-TOS act as bifunctional agents, serving as surfactants to stabilize the nanoemulsion and as active anticancer agents. researchgate.netresearchgate.net
These nanoemulsions have demonstrated excellent stability, with one study reporting stability for up to three years at room temperature. researchgate.net The formulation is designed for mitochondrial targeting, leveraging the properties of both Dequalinium Chloride and α-TOS. researchgate.netresearchgate.net
Table 2: Physicochemical Properties of a Dequalinium Chloride and α-Tocopherol Succinate Nanoemulsion
| Parameter | Value |
| Diameter | 150–170 nm |
| Stability | Stable for three years at room temperature |
Polymer-Based Nanoparticles (e.g., Glycol Chitosan-Dequalinium)
Polymer-based nanoparticles offer another promising avenue for Dequalinium Chloride delivery. An amphiphilic polymer composed of glycol chitosan (B1678972) and Dequalinium Chloride has been synthesized. nih.gov This polymer self-assembles into nanoparticles in an aqueous environment. nih.gov In this design, Dequalinium Chloride serves a dual purpose: it acts as the mitochondria-targeting moiety and as the lipophilic component that drives the self-assembly of the nanoparticles. nih.gov
These glycol chitosan-Dequalinium nanoparticles have been investigated for their potential in mitochondria-targeted drug delivery, with curcumin (B1669340) being one of the model anticancer drugs successfully encapsulated. nih.gov
Table 3: Components of Glycol Chitosan-Dequalinium Nanoparticles
| Component | Function |
| Glycol Chitosan | Hydrophilic polymer backbone |
| Dequalinium Chloride | Mitochondria-targeting moiety and lipophilic component for self-assembly |
| Methyl Acrylate | Linker molecule |
Biophysical Investigations of Membrane Interactions
Dequalinium chloride, a bolaamphiphilic molecule, has been the subject of biophysical studies to understand its interactions with cell membranes, particularly in the context of its use as a mitochondrial targeting ligand for nanomedicines. nih.govdrugbank.com These investigations are crucial for the rational design of lipid-based drug delivery systems. Research has employed various techniques, including differential scanning calorimetry, small- and wide-angle X-ray scattering, NMR spectroscopy, and freeze-fracture electron microscopy, to probe the effects of dequalinium on model membranes. nih.govosti.gov
Studies focusing on the interaction of dequalinium chloride with phosphatidylcholine bilayers, a common component of cell membranes, have revealed significant effects that influence the stability and structure of lipid assemblies like liposomes. nih.gov The interaction is primarily localized at the membrane's surface, involving the polar head groups of the lipids. nih.govosti.gov
The fundamental mechanism governing the interaction between dequalinium chloride and phosphatidylcholine bilayers is electrostatic attraction. patsnap.com As a bis-quaternary ammonium (B1175870) compound, dequalinium possesses two distinct positive charges. patsnap.com These positive charges are drawn to the negatively charged phosphate (B84403) groups within the zwitterionic phosphatidylcholine head groups. nih.govosti.govresearchgate.net This strong electrostatic interaction anchors the dequalinium molecule at the level of the polar head groups on the membrane surface. nih.govosti.gov This initial binding is a critical step that precedes other membrane-disrupting events. patsnap.com
The association of dequalinium chloride with lipid membranes is highly sensitive to the ionic strength of the surrounding medium. researchgate.net Research has demonstrated that the stability of liposomes containing dequalinium is greater in water compared to phosphate-buffered saline (PBS). nih.govosti.gov This difference highlights the role of ions in the solution, which can screen the electrostatic attractions between the positively charged dequalinium and the lipid head groups. nih.gov An increase in ionic strength weakens the dequalinium-membrane interaction, underscoring the dominant role of electrostatic forces in this association. osti.govresearchgate.net
The localization of positively charged dequalinium molecules at the surface of lipid bilayers leads to significant electrostatic repulsion between adjacent membranes. nih.govosti.gov In multilamellar lipid systems, this repulsion can overcome the attractive forces that hold the bilayers together, resulting in a phenomenon known as membrane budding. nih.govosti.gov This process involves the formation of vesicles and indicates that dequalinium is not an inert component when incorporated into lipid membranes, actively altering their supramolecular organization. nih.gov
Investigations into the specific conformation of dequalinium chloride within the lipid bilayer suggest an orientation that maximizes its electrostatic interactions with the membrane surface. Rather than a fully extended, membrane-spanning insertion, a "U-shape" conformation has been proposed. researchgate.net In this model, both positively charged ends of the dequalinium molecule interact with the negatively charged polar head groups of the lipids on the same side of the membrane. researchgate.net This conformation satisfies the strong electrostatic attraction while accommodating the hydrophobic decamethylene chain within the upper region of the lipid acyl chains.
Phosphatidylcholine Bilayer Interaction Studies
Crystalline Forms and Solvated Compounds Research (e.g., Hydrates)
Research into the solid-state properties of dequalinium chloride has identified several crystalline forms, or polymorphs, as well as solvated compounds like hydrates. The specific crystal form of a pharmaceutical agent can significantly influence its physical properties, including stability and dissolution rate.
Patented research has described distinct crystalline forms of dequalinium chloride, often designated as "Form A" or with reference to their unique X-ray powder diffraction (XRPD) patterns. google.comgoogle.com These forms are typically produced through specific crystallization processes involving defined solvent systems and temperature controls. google.comgoogle.com For example, one method involves dissolving crude dequalinium chloride in a mixed solvent system (such as glycerol (B35011) and water or methanol (B129727) and water) and inducing crystallization under controlled conditions. google.comgoogle.com The resulting crystalline material exhibits improved purity and regular crystal morphology compared to the crude product. google.com
The primary method for characterizing these different crystalline forms is X-ray powder diffraction, which provides a unique fingerprint based on the diffraction angles (2θ) of X-rays interacting with the crystal lattice.
Table 1: X-ray Powder Diffraction Data for Dequalinium Chloride Crystal Form A
This table presents characteristic peaks from an X-ray powder diffraction pattern for a specific crystalline form of Dequalinium Chloride, measured using Cu-Kα radiation.
| 2θ Angle (°) |
| 6.64 |
| 8.36 |
| 10.28 |
| 13.08 |
| 13.34 |
| 14.86 |
| 15.68 |
| 16.48 |
| 16.78 |
| 18.06 |
| 18.44 |
| 19.34 |
| 20.66 |
| 21.06 |
| 21.48 |
| 22.08 |
| 22.92 |
| 23.32 |
| 24.36 |
| 25.04 |
| 26.04 |
| 26.86 |
| 27.60 |
| 28.16 |
| 28.78 |
| 29.80 |
| Data sourced from patent literature describing novel crystal forms. google.comgoogle.com |
In addition to anhydrous crystalline forms, dequalinium chloride is known to form hydrates, which are crystalline solids containing water molecules within the crystal lattice. nih.gov Dequalinium chloride hydrate (B1144303) is identified as a distinct chemical entity with its own specific properties. nih.gov The presence of water of hydration can affect the stability and handling characteristics of the active pharmaceutical ingredient.
Analytical Methodologies and Characterization in Dequalinium Chloride Research
Spectroscopic Techniques
Spectroscopic methods are instrumental in the identification and quantification of Dequalinium (B1207927) Chloride by measuring its interaction with electromagnetic radiation.
Ultraviolet-Visible Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a standard method used for the identification of Dequalinium Chloride. scribd.com The technique is based on the principle that the molecule absorbs light in the UV-Vis spectrum at specific wavelengths, corresponding to its unique electronic structure. For analysis, a solution of Dequalinium Chloride in water is prepared and its absorbance is measured across a spectral range of 230-350 nm. scribd.com The resulting spectrum is characteristic of the compound and is used as an identity test. scribd.com
Key spectral features for Dequalinium Chloride in a water solvent include two distinct absorption maxima and a shoulder at a longer wavelength. scribd.com The ratios of the absorbances at these specific wavelengths must fall within defined limits to confirm the identity of the substance. scribd.com
Table 1: UV-Vis Spectrophotometric Characteristics of Dequalinium Chloride An interactive table detailing the specific absorption wavelengths and required absorbance ratios for the identification of Dequalinium Chloride.
| Parameter | Wavelength/Ratio | Specification | Source |
|---|---|---|---|
| Absorption Maximum 1 | 240 nm | - | scribd.com |
| Absorption Maximum 2 | 326 nm | - | scribd.com |
| Shoulder | 336 nm | - | scribd.com |
| Absorbance Ratio 1 | A240/A326 | 1.56 to 1.80 | scribd.com |
Infrared Spectrophotometry
Infrared (IR) spectrophotometry serves as another critical identification test for Dequalinium Chloride. scribd.com This technique analyzes the vibrations of the molecular bonds within the compound when exposed to infrared radiation. The resulting infrared absorption spectrum provides a unique "fingerprint" of the molecule. The identification is confirmed by comparing the spectrum of the Dequalinium Chloride sample with that of a certified Dequalinium Chloride reference standard (CRS) over a spectral range of 600-2000 cm⁻¹. scribd.com
Enzymatic Kinetic Spectrophotometry
A highly sensitive enzymatic kinetic spectrophotometric method has been developed for the quantification of Dequalinium Chloride. nuph.edu.uanuph.edu.ua This method is based on the ability of Dequalinium Chloride to inhibit the enzymatic hydrolysis of acetylcholine (B1216132) by the enzyme cholinesterase. nuph.edu.uaresearchgate.net
The quantity of Dequalinium Chloride is determined by measuring the degree of this inhibition. nuph.edu.ua This is achieved by assessing the amount of unreacted acetylcholine substrate remaining in the reaction mixture. isciii.es The residual acetylcholine is quantified using a subsequent indicator reaction where it undergoes perhydrolysis with excess hydrogen peroxide to form peracetic acid. nbuv.gov.ua This peracetic acid then oxidizes p-phenetidine (B124905), forming a colored product, azoxifenetole, which has a maximum absorbance at 358 nm. nuph.edu.uanbuv.gov.ua The rate of formation of this product is measured over time to determine the concentration of Dequalinium Chloride. nuph.edu.ua The method has been validated for linearity, precision, and accuracy. nuph.edu.uaresearchgate.net
Table 2: Parameters for the Enzymatic Kinetic Spectrophotometric Analysis of Dequalinium Chloride An interactive table summarizing the optimized conditions and performance characteristics of the enzymatic kinetic method.
| Parameter | Condition / Value | Source |
|---|---|---|
| Principle | Inhibition of cholinesterase-catalyzed acetylcholine hydrolysis | nuph.edu.uaresearchgate.net |
| Indicator Reaction | Oxidation of p-phenetidine by peracetic acid | nuph.edu.uanbuv.gov.ua |
| Detection Wavelength (λmax) | 358 nm (azoxifenetole) | nuph.edu.ua |
| Optimal pH | 8.35 | nuph.edu.uaisciii.es |
| Acetylcholine Concentration | 0.05 mg/mL | nuph.edu.uaisciii.es |
| Cholinesterase Concentration | 0.4 mg/mL | nuph.edu.uaisciii.es |
| Linearity Range | 0.2 – 0.8 µg/mL | nuph.edu.uaresearchgate.net |
| Limit of Detection (LOD) | 0.01 x 10⁻⁶ mol L⁻¹ | nuph.edu.uaresearchgate.net |
| Limit of Quantification (LOQ) | 0.03 x 10⁻⁶ mol L⁻¹ | nuph.edu.uaresearchgate.net |
Chromatographic Separation Methods
Chromatographic techniques are essential for separating Dequalinium Chloride from related substances and impurities, allowing for precise quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of Dequalinium Chloride and quantifying related substances. scribd.comgoogle.com The European Pharmacopoeia specifies an HPLC method where detection is performed using a spectrophotometer at a wavelength of 240 nm. scribd.com This technique is also used in the quality control of pharmaceutical secondary standards of Dequalinium Chloride, ensuring their suitability as certified reference materials. sigmaaldrich.comscientificlabs.com The method's robustness allows for the separation of the active ingredient from potential synthesis by-products and degradation products. tandfonline.com
Reversed-Phase Ion-Pair Chromatography
A specific, rapid, and accurate HPLC method based on reversed-phase ion-pair chromatography has been developed for the simultaneous determination of Dequalinium Chloride and its related impurities in pharmaceutical and cosmetic products. tandfonline.comepa.govtandfonline.com This technique is particularly well-suited for separating ionic compounds like the bisquaternary ammonium (B1175870) structure of Dequalinium Chloride. tandfonline.comthermofisher.com
In this method, an ion-pairing reagent, such as sodium perchlorate, is added to the mobile phase. epa.govtandfonline.com This reagent forms a neutral ion pair with the positively charged Dequalinium Chloride molecule, which can then be retained and separated on a nonpolar (reversed-phase) stationary phase, such as a Spherisorb ODS-1 column. epa.govtandfonline.com The separation is typically achieved using a gradient elution, where the concentration of the organic solvent (acetonitrile) in the mobile phase is increased over time. epa.govtandfonline.com This method has a reported detection limit of 2 ng for injected compounds. epa.govtandfonline.com
Table 3: Chromatographic Conditions for Reversed-Phase Ion-Pair HPLC Analysis of Dequalinium Chloride An interactive table outlining the specific parameters used in the HPLC method for the determination of Dequalinium Chloride and its impurities.
| Parameter | Specification | Source |
|---|---|---|
| Technique | Reversed-Phase Ion-Pair HPLC | epa.govtandfonline.com |
| Column | Spherisorb ODS-1 (5 µm) | epa.govtandfonline.com |
| Mobile Phase | Acetonitrile (B52724) and aqueous 0.1 M Sodium Perchlorate (pH 3.0) | epa.govtandfonline.com |
| Gradient | Initial 10:90 (Acetonitrile:Aqueous), linear gradient to 80% Acetonitrile in 30 min | epa.govtandfonline.com |
| Flow Rate | 1.5 mL/min | scribd.comepa.govtandfonline.com |
| Detection Wavelength | 322 nm | tandfonline.comepa.govtandfonline.com |
Gradient Elution Optimization
In High-Performance Liquid Chromatography (HPLC), gradient elution is a critical technique for separating complex mixtures by progressively changing the composition of the mobile phase during the analysis. This modulation of solvent strength allows for the efficient elution of compounds with a wide range of polarities, improving peak resolution and reducing analysis time. The optimization of a gradient method involves several key parameters, including the initial and final solvent compositions, the gradient duration (or steepness), and the gradient shape (linear, stepwise, etc.). chromatographyonline.comresearchgate.net
For the analysis of Dequalinium Chloride and its related impurities, a reversed-phase ion-pair HPLC method utilizing gradient elution has been developed. tandfonline.com The optimization of this method focuses on achieving a balance between resolution and speed. A typical approach begins with a "scouting gradient," often a wide linear gradient (e.g., 5-100% of the strong solvent) to determine the approximate elution conditions for all components. chromatographyonline.com Based on the retention times of the first and last eluting peaks in the scouting run, the initial and final percentages of the organic modifier (Solvent B) can be adjusted to focus the gradient on the relevant solvent strength window. chromatographyonline.com
A specific optimized method for Dequalinium Chloride uses a C18 stationary phase with a mobile phase consisting of an aqueous buffer and acetonitrile as the organic modifier. tandfonline.com A linear gradient was established, starting with a low percentage of acetonitrile and increasing to a high percentage over a 30-minute period. tandfonline.com This gradual increase in solvent strength ensures that more hydrophobic impurities are eluted effectively from the column after the main Dequalinium Chloride peak.
Table 1: Example of Optimized HPLC Gradient Conditions for Dequalinium Chloride Analysis tandfonline.com
| Parameter | Condition |
|---|---|
| Stationary Phase | Spherisorb ODS-1 (5µm) |
| Mobile Phase A | Aqueous 0.1 M Sodium Perchlorate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Profile | Linear Gradient from 10% B to 80% B |
| Gradient Time | 30 minutes |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 322 nm |
Titrimetric Analysis
Titrimetric analysis encompasses a suite of quantitative chemical methods used to determine the concentration of an identified analyte. For Dequalinium Chloride, non-aqueous titrations are particularly important and are recognized in official pharmacopoeial procedures. tandfonline.com
Perchloric Acid Titration
Perchloric acid titration is the specific non-aqueous method employed for the assay of Dequalinium Chloride. studylib.netscribd.com In this procedure, glacial acetic acid is used as the solvent, which enhances the basicity of the amine functional groups on the Dequalinium cation. Perchloric acid, dissolved in glacial acetic acid, serves as the titrant; it is the strongest of the common acids in this solvent system and forms a strongly acidic onium ion (CH₃COOH₂⁺) that can effectively protonate weak bases. 182.160.97lcms.cz
The procedure involves dissolving a precisely weighed sample of Dequalinium Chloride in glacial acetic acid. studylib.netgoogle.com Since the compound is a dichloride salt, mercuric acetate (B1210297) is often added. The acetate ion displaces the chloride from the sample, forming poorly dissociated mercuric chloride and liberating acetate ions, which prevents the interference of the halide ion during the titration. 182.160.97studylib.net The endpoint is typically detected visually using an indicator like crystal violet, which changes color from blue or violet to a blue-green or yellowish-green in the acidic environment post-equivalence point. studylib.netgoogle.com
Table 2: Parameters for Perchloric Acid Titration of Dequalinium Chloride studylib.net
| Parameter | Specification |
|---|---|
| Analyte | Dequalinium Chloride |
| Sample Quantity | ~ 0.7 g |
| Solvent | Glacial Acetic Acid |
| Titrant | 0.1 N Perchloric Acid |
| Indicator | Crystal Violet |
| Equivalence Factor | 1 mL of 0.1 N HClO₄ is equivalent to 0.02638 g of C₃₀H₄₀Cl₂N₄ |
Advanced Biophysical Characterization Techniques
Beyond quantitative analysis, advanced biophysical techniques provide crucial insights into the physical properties and behavior of Dequalinium Chloride, particularly concerning its aggregation properties and thermal stability.
Dynamic Light Scattering (DLS) for Size and Zeta-Potential
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. malvernpanalytical.com The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. utdallas.edu Analysis of these fluctuations yields the translational diffusion coefficient, which can be converted into a hydrodynamic diameter using the Stokes-Einstein equation. utdallas.edu The primary result is an intensity-weighted mean size (Z-average) and a Polydispersity Index (PDI), which indicates the breadth of the size distribution. malvernpanalytical.com
Zeta-potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is determined by measuring the electrophoretic mobility of the particles in an applied electric field. utdallas.edu A high absolute zeta-potential (e.g., > |30| mV) generally signifies good stability due to strong electrostatic repulsion between particles, which prevents aggregation. researchgate.net
For Dequalinium Chloride, which is a bolaamphiphile, these techniques are not typically used to measure the individual molecule but are invaluable for characterizing its self-assembled structures (e.g., micelles or vesicles) in solution or its incorporation into drug delivery systems like liposomes or nanoparticles. drugbank.com
Table 3: Representative DLS and Zeta-Potential Data for a Particulate System
| Parameter | Value | Interpretation |
|---|---|---|
| Z-Average Diameter (d.nm) | 150 nm | Average hydrodynamic size of the particles. |
| Polydispersity Index (PDI) | 0.15 | Indicates a moderately narrow, monomodal size distribution. |
| Zeta-Potential (mV) | +45 mV | High positive surface charge, suggesting excellent colloidal stability. |
Differential Scanning Calorimetry (DSC) for Thermotropic Behavior
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This measurement provides quantitative and qualitative information about physical and chemical changes that involve endothermic or exothermic processes, or changes in heat capacity. mdpi.com
For a crystalline pharmaceutical compound like Dequalinium Chloride, DSC is primarily used to determine its melting point and enthalpy of fusion. A sharp, single endothermic peak on the DSC thermogram is indicative of a pure crystalline substance. nih.gov The temperature at the peak of this transition is taken as the melting point, while the area under the peak is proportional to the enthalpy of fusion. nih.gov The thermotropic behavior, or the way the substance changes with temperature, provides critical information about its purity, polymorphism, and stability. DSC can also be used to study the interaction of Dequalinium Chloride with excipients in a formulation or its effect on the phase transitions of biomimetic systems like lipid bilayers. nih.gov
Table 4: Illustrative DSC Data for a Crystalline Compound
| Parameter | Value | Significance |
|---|---|---|
| Onset Temperature | 298 °C | Temperature at which the melting process begins. |
| Peak Temperature (Melting Point) | 302 °C | Temperature of maximum heat absorption during melting. |
| Enthalpy of Fusion (ΔHfus) | 120 J/g | Energy required to melt the substance; related to crystallinity. |
X-ray Scattering and Diffraction (SAXS/WAXS/D) for Structural Analysis
X-ray scattering and diffraction techniques are powerful methodologies for elucidating the structural characteristics of materials at the molecular and supramolecular levels. In the context of dequalinium chloride research, these methods have been applied to understand its crystalline nature and its interactions with other systems, such as lipid bilayers.
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), also referred to as Wide-Angle X-ray Diffraction (WAXD), are key techniques. WAXS analyzes Bragg peaks at wide angles to probe sub-nanometer structures, making it ideal for determining the crystalline arrangement of molecules. google.com SAXS, conversely, measures scattering at very small angles to analyze larger structural features, typically in the range of 1 to 100 nm.
A pivotal study investigating the interaction of dequalinium chloride with dimyristoylphosphatidylcholine (B1235183) (DMPC) model membranes employed both SAXS and WAXS. The research found that dequalinium chloride influences the structure of lipid bilayers. Specifically, its presence was shown to induce electrostatic repulsions between adjacent lipid bilayers, which can lead to membrane budding. nih.gov This structural effect, revealed by scattering techniques, is critical for understanding the compound's behavior in the development of lipid-based nanomedicines. nih.gov
Powder X-ray Diffraction (PXRD) has also been utilized in the characterization of dequalinium chloride itself. For instance, PXRD patterns have been used to identify and characterize specific crystalline forms, such as a monohydrate form of dequalinium chloride. google.com Furthermore, XRD analysis has been applied to characterize composite materials containing dequalinium chloride, such as a lysozyme-dequalinium loaded Zn-Fe layered double hydroxide-chia seed matrix, confirming the successful encapsulation and amorphous nature of the drug within the carrier system. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ²H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. In dequalinium chloride research, various NMR methods have been instrumental.
In a comprehensive biophysical study of dequalinium chloride's interaction with DMPC membranes, ³¹P (Phosphorus-31) and ²H (Deuterium) NMR spectroscopy were specifically used. nih.gov
³¹P NMR is particularly sensitive to the environment of the phosphate (B84403) headgroups in phospholipids. This technique can reveal changes in headgroup orientation and dynamics, providing insight into how molecules like dequalinium chloride interact with the membrane surface.
²H NMR , often using specifically deuterated lipids, provides information on the ordering and dynamics of lipid acyl chains. This allows researchers to determine if the compound penetrates the hydrophobic core of the membrane and to what extent it perturbs the bilayer structure. acs.org
The study concluded that dequalinium chloride is located at the level of the polar head groups of the lipids, a finding supported by the NMR data. nih.gov This interaction at the membrane surface has significant implications for its use as a mitochondrial targeting ligand. nih.govacs.org
Beyond structural interaction studies, ¹H (Proton) NMR spectroscopy serves as a fundamental tool for purity analysis and impurity identification. Research has demonstrated the use of ¹H NMR to rapidly identify and quantify impurities in commercial samples of dequalinium chloride. nih.gov One specific impurity, 4-amino-1-(10-4'-quinaldinylaminodecyl)quinaldinium chloride, was successfully identified through these NMR studies. nih.gov
Electron Microscopy (e.g., Scanning Electron Microscopy, Freeze-Fracture Electron Microscopy, Confocal Laser Scanning Microscopy)
Electron microscopy techniques provide high-resolution visualization of surfaces and internal structures, which has been crucial in understanding the effects of dequalinium chloride on biological systems, particularly bacterial biofilms.
Scanning Electron Microscopy (SEM) has been used to visualize the architectural changes in bacterial biofilms after treatment with dequalinium chloride. Studies on Gardnerella spp., a key species in bacterial vaginosis, revealed that dequalinium chloride significantly disrupts the biofilm matrix. SEM images showed a visible reduction in biofilm architecture, with a clear loss of cells and the formation of holes in the structure, indicating that portions of the biofilm had detached. nih.govresearchgate.net Similar effects were observed on Streptococcus pyogenes biofilms, where SEM confirmed a strong reduction in attached cells and modifications to their shape. mdpi.com
Freeze-Fracture Electron Microscopy was employed in a biophysical study to further investigate the interaction of dequalinium chloride with lipid bilayers. This technique provides a unique view of the internal structure of membranes, complementing data from scattering and NMR methods to build a comprehensive model of the drug-lipid interaction. nih.gov
Confocal Laser Scanning Microscopy (CLSM) is another powerful tool used in dequalinium chloride research. It allows for three-dimensional imaging and the localization of fluorescently-labeled molecules. In studies of Gardnerella biofilms, CLSM was used to assess the ability of dequalinium chloride to penetrate the biofilm. nih.govnih.govresearchgate.net By labeling dequalinium chloride with a fluorescent compound (FITC) and using stains to identify nucleic acids and dead cells, researchers could visualize the compound's distribution within the biofilm and confirm its destructive effects. researchgate.net CLSM has also been applied in studies assessing the mitochondrial targeting capabilities of formulations containing dequalinium. researchgate.netdntb.gov.ua
Purity and Impurity Profiling
Ensuring the purity of an active pharmaceutical ingredient (API) like dequalinium chloride is critical for its quality and performance. Impurity profiling involves the identification and quantification of unwanted chemical entities that may be present in the final product. These can include starting materials, by-products of the synthesis, or degradation products.
Regulatory bodies like the European Pharmacopoeia (EP) list known impurities for many APIs. For dequalinium chloride, several related substances have been identified and are controlled. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy are essential for this purpose. nih.govrsc.org NMR, for example, has been successfully used to identify 4-amino-1-(10-4'-quinaldinylaminodecyl)quinaldinium chloride as an impurity in commercial batches. nih.gov
A patented method for preparing a specific crystal form of dequalinium chloride highlights the importance of controlling impurities, setting specifications of ≥99.7% purity and ≤0.3% total impurities. rsc.org This process specifically monitors the level of "dimer impurity C." rsc.org
The table below lists some of the known impurities associated with dequalinium chloride.
| Impurity Name | Chemical Name | Molecular Formula |
| Dequalinium Chloride EP Impurity A | 2-Methylquinolin-4-amine | C₁₀H₁₀N₂ |
| Dequalinium Chloride EP Impurity B | 4-Amino-1-decyl-2-methylquinolinium Chloride | C₃₀H₃₉ClN₄ |
| Dequalinium Chloride EP Impurity C | 4-Amino-1-[10-[[1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium trichloride | C₅₀H₆₉Cl₃N₆ |
| Identified Impurity | 4-amino-1-(10-4'-quinaldinylaminodecyl)quinaldinium chloride | Not Specified |
Table data compiled from multiple sources. nih.gov
Reference Standard Development and Application
Reference standards are highly characterized materials that serve as a benchmark for confirming the identity, purity, and content of a substance. The development and application of reference standards for dequalinium chloride and its impurities are fundamental to pharmaceutical quality control.
These standards are essential for a variety of analytical applications, including:
Method Development and Validation: Reference materials are used to develop and validate analytical methods, such as HPLC assays, ensuring they are accurate, precise, and specific for quantifying dequalinium chloride.
Quality Control (QC) Testing: In routine QC, reference standards are used to test batches of the API and finished pharmaceutical products to ensure they meet the required specifications before release.
Stability Studies: They are used as controls in stability studies to assess the degradation of the drug product over time.
Certified Reference Materials (CRMs) for dequalinium chloride are available as pharmaceutical secondary standards. These are produced and certified under stringent quality systems, such as ISO 17034 and ISO/IEC 17025. Importantly, these secondary standards offer multi-traceability to primary standards from major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where available. This traceability ensures consistency and comparability of analytical results across different laboratories and manufacturers. Reference standards for known impurities (like EP Impurities A, B, and C) are also developed and used to accurately monitor and control their levels in dequalinium chloride samples.
Theoretical and Computational Approaches in Dequalinium Chloride Research
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding how dequalinium (B1207927) chloride interacts with its biological targets at an atomic level.
Virtual Screening and Molecular Docking: Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. For dequalinium and its derivatives, this approach has been used to identify new potential therapeutic applications. For instance, virtual screening of FDA-approved drugs identified bisdequalinium (B230980) chloride as a potential inhibitor of Histone Deacetylase 6 (HDAC6). nih.gov Similarly, dequalinium was identified through virtual screening and docking simulations as a promising allosteric modulator for the human M2 muscarinic acetylcholine (B1216132) receptor (hM2). mdpi.com These studies use scoring functions to estimate the binding affinity and analyze the pose of the ligand within the target's binding site.
Molecular Dynamics (MD) Simulations: MD simulation is a powerful method for analyzing the physical motions of atoms and molecules over time. It provides a detailed view of the conformational changes and stability of a ligand-receptor complex. Following the initial identification through docking, MD simulations have been employed to study the stability of complexes between dequalinium derivatives and their targets, such as HDAC1 and HDAC6. nih.govsemanticscholar.org These simulations, which can be run for hundreds of nanoseconds, confirm the stability of the binding and provide insights into the dynamic interactions that hold the complex together. nih.govsemanticscholar.org
Monte-Carlo (MC) Simulations: Monte-Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of dequalinium chloride, MC simulations have been used to investigate its behavior in different environments. Studies have employed MC simulations to model the interaction of dequalinium chloride with lipid membranes, such as those formed by phosphatidylcholine. dntb.gov.ua Furthermore, MC simulations, in conjunction with experimental techniques, have been used to study the aggregation properties of dequalinium, casting doubt on the existence of a simple, clear-cut monomer-to-micelle transition. uea.ac.ukunito.it
| Computational Method | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Virtual Screening / Molecular Docking | Identification of new protein targets | Identified dequalinium and its derivatives as potential inhibitors/modulators of HDAC1, HDAC6, and the hM2 muscarinic receptor. | nih.govmdpi.comsemanticscholar.org |
| Molecular Dynamics (MD) Simulation | Stability and dynamics of ligand-protein complexes | Confirmed the stable binding of dequalinium derivatives to targets like HDAC6, analyzing conformational flexibility and interaction patterns over time. | nih.gov |
| Monte-Carlo (MC) Simulation | Interaction with membranes and self-aggregation | Modeled the interaction of dequalinium with phosphatidylcholine membranes and questioned the classical monomer-to-micelle transition model. | dntb.gov.uauea.ac.ukunito.it |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For dequalinium, extensive SAR studies have been conducted by synthesizing and testing numerous analogues, leading to a clearer understanding of the chemical moieties responsible for its diverse pharmacological effects.
SAR in K+ Channel Blockade: Dequalinium is a potent blocker of small-conductance Ca2+-activated K+ (SKCa) channels. SAR studies have explored how modifications to its structure affect this activity.
Alkyl Chain Length: The length of the polymethylene chain linking the two quinolinium rings is crucial. Analogues with chains of 5 to 12 methylene (B1212753) groups show very little variation in potency. acs.org However, shortening the chain to three or four carbons leads to a significant decrease in activity, suggesting an optimal distance is required for the molecule to span its binding site on the channel. acs.org
Quinoline (B57606) Ring Substitution: The 4-amino group on the quinoline rings contributes significantly to blocking potency. nih.gov Quantitative SAR (QSAR) studies have established a correlation between the electronic properties of substituents at this position and the compound's activity. The blocking potency was found to correlate with the energy of the lowest unoccupied molecular orbital (ELUMO), suggesting that a charge transfer interaction between the blocker and the channel is an important part of the binding mechanism. nih.govnih.gov
SAR in Antimicrobial Activity: Dequalinium's broad-spectrum antimicrobial activity has prompted SAR studies to develop analogues with improved efficacy and selectivity.
Headgroup and Chain Modifications: A study on bolaamphiphile analogues of dequalinium revealed that the structural requirements for activity differ between bacterial, fungal, and mycobacterial pathogens. asm.org More hydrophobic analogues with larger headgroups showed reduced DNA binding but possessed broader-spectrum antibacterial activity. asm.org Conversely, analogues with less bulky headgroups and a higher affinity for DNA were more effective against Candida species. asm.org Shortening the interconnecting carbon chain from twelve to six carbons improved the in vitro selectivity index against Mycobacterium tuberculosis. asm.org
SAR in Protein Kinase C (PKC) Inhibition: Dequalinium is also known to inhibit Protein Kinase C (PKC). SAR studies on analogues have identified key structural determinants for this activity.
Aromatic Headgroups: The number and electron-richness of the aromatic head groups are critical factors for inhibitory potency. researchgate.net A strong correlation was found between the inhibitory strength and the calculated Mulliken charges on the nitrogen atoms of the head group rings. This allows for the rational design of new analogues with potentially improved PKC inhibitory activity. researchgate.net
| Structural Modification | Biological Target/Activity | Impact on Activity | Reference |
|---|---|---|---|
| Varying alkylene chain length (3-12 carbons) | SKCa Channel Blockade | Potency is high for C5-C12 chains; significantly drops for C3 and C4 chains. | acs.org |
| Substitution at the 4-position of the quinoline ring | SKCa Channel Blockade | Activity correlates with electronic properties (e.g., ELUMO) of the substituent; 4-NH2 group is important for high potency. | nih.govnih.gov |
| Increasing headgroup size and hydrophobicity | Antimicrobial Activity | Increases broad-spectrum antibacterial activity but reduces DNA binding. | asm.org |
| Decreasing headgroup bulkiness | Antifungal Activity (Candida) | Increases activity, which correlates with stronger DNA binding affinity. | asm.org |
| Shortening the interconnecting chain (C12 to C6) | Antimycobacterial Activity | Improves the in vitro selectivity index against M. tuberculosis. | asm.org |
| Modifying electron-richness of head groups | Protein Kinase C (PKC) Inhibition | Inhibitory strength correlates with Mulliken charges on the ring nitrogen atoms. | researchgate.net |
Q & A
Q. How should researchers design in vitro experiments to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria?
- Methodological Answer : Use standardized suspension tests (e.g., EN 13727) with organic load (0.3% bovine serum albumin) to mimic real-world conditions. Test concentrations ranging from 0.01% to 0.1% w/w, with contact times of 30 seconds to 5 minutes. Quantify log10 reductions in colony-forming units (CFUs) and compare against controls. For example, reports ≥2.61 log10 reduction in viral infectivity at 30 seconds in organic matrices .
Advanced Research Questions
Q. What methodological considerations are critical when analyzing contradictory data on this compound’s efficacy across different biofilm models?
- Methodological Answer : Discrepancies may arise from biofilm maturity (24h vs. 72h), substrate type (glass vs. polymer), or quantification methods (crystal violet vs. confocal microscopy). To address this:
- Standardize biofilm growth conditions (e.g., flow-cell systems).
- Use dual staining (SYTO9/propidium iodide) to differentiate live/dead cells.
- Apply multivariate regression to isolate variables affecting efficacy .
Q. How can researchers optimize the contact time and concentration of this compound in complex organic matrices to balance efficacy with potential cytotoxicity?
- Methodological Answer : Conduct concentration-response curves (e.g., 0.05–0.2% w/w) paired with cytotoxicity assays (e.g., MTT on human keratinocytes). shows efficacy at 0.077% w/w (5-minute contact) but notes reduced activity in organic matrices . Use fractional factorial design to identify interactions between concentration, contact time, and matrix composition .
Q. What advanced spectroscopic or chromatographic techniques are recommended for elucidating degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) to identify degradation products. For example, alkaline conditions may hydrolyze the quaternary ammonium group. Pair with density functional theory (DFT) calculations to predict degradation intermediates. Stability-indicating methods should validate ≤10% degradation under ICH guidelines .
Q. How should experimental designs be structured to investigate synergistic effects between this compound and other quaternary ammonium compounds in multidrug-resistant bacterial strains?
- Methodological Answer : Use checkerboard assays to determine fractional inhibitory concentration indices (FICI). For example, combine this compound with Benzalkonium Chloride (as in ’s漱口水 formulation) and test against methicillin-resistant Staphylococcus aureus (MRSA). Synergy is defined as FICI ≤0.5. Validate with time-kill assays over 24h .
Q. What statistical approaches are most appropriate for reconciling discrepancies in log reduction values reported for this compound across different viral inactivation studies?
- Methodological Answer : Perform meta-analysis using random-effects models to account for heterogeneity in study designs (e.g., suspension vs. carrier tests). Weight studies by sample size and methodological rigor. Sensitivity analysis can exclude outliers, such as studies using non-standardized viral stocks. reports ≥4.1 log10 reduction in suspension tests but lower efficacy in carrier tests .
Data Presentation Guidelines
- Tables : Include variables such as concentration, contact time, matrix type, and log10 reduction (see for formatting examples).
- Figures : Use dose-response heatmaps to visualize interactions between experimental parameters.
- Statistical Reporting : Report confidence intervals (95% CI) for log reductions and p-values from ANOVA or non-parametric tests (e.g., Kruskal-Wallis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
